2-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide
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Overview
Description
2-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide is a complex organic compound that features a benzoxazole ring and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide typically involves the reaction of 1,2-benzoxazole with 4,6-dimethoxy-1,3,5-triazine in the presence of a suitable base. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely be optimized for yield and cost-effectiveness, incorporating steps such as purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule .
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A similar compound used as a coupling reagent in organic synthesis.
2-(1,3-benzoxazol-2-yl)ethylamine hydrochloride: Another benzoxazole derivative with different functional groups and applications.
Uniqueness
Its versatility in undergoing various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-22-14-17-12(18-15(19-14)23-2)8-16-13(21)7-10-9-5-3-4-6-11(9)24-20-10/h3-6H,7-8H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFQYJPQKZUUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)CC2=NOC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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